Butoxycaine
Description
Historical Development and Chemical Classification
Butoxycaine, first synthesized in 1946 by Christiansen and Harris, emerged as part of efforts to develop ester-based local anesthetics with improved efficacy and stability. Its preparation involved the reaction of p-butoxybenzoyl chloride with β-diethylaminoethanol, marking a significant advancement in the structural diversification of benzoic acid derivatives for anesthetic applications. Subsequent studies by Reynaud et al. (1967) and Büchi et al. (1968) further refined its synthesis and characterized its pharmacological profile, solidifying its position within the ester class of local anesthetics.
The compound’s development paralleled broader trends in mid-20th-century medicinal chemistry, where ester linkages were strategically employed to balance lipid solubility and hydrolytic stability. Unlike earlier ester anesthetics such as procaine, this compound incorporated a butoxy group at the para position of the benzoic acid moiety, enhancing its membrane permeability and duration of action.
Nomenclature and Structural Identification
This compound is systematically named 2-(diethylamino)ethyl 4-butoxybenzoate , reflecting its ester linkage between 4-butoxybenzoic acid and 2-diethylaminoethanol. Its molecular formula, C₁₇H₂₇NO₃ , corresponds to a molecular weight of 293.4 g/mol . The compound’s structure features three distinct regions:
- A butoxy substituent (-O-C₄H₉) at the para position of the aromatic ring.
- A benzoate ester group (-CO-O-) linking the aromatic system to the amino alcohol.
- A diethylamino terminal group (-N(C₂H₅)₂) conferring cationic character at physiological pH.
The SMILES notation CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC encapsulates its connectivity, while its InChIKey (QNIUOGIMJWORNZ-UHFFFAOYSA-N ) provides a unique identifier for computational studies.
Position in Chemical Taxonomy of Anesthetic Compounds
This compound belongs to the ester class of local anesthetics , distinguished by their hydrolyzable ester bonds and metabolic reliance on plasma cholinesterases. This classification contrasts with amide-type anesthetics (e.g., lidocaine), which exhibit greater metabolic stability and fewer allergenic byproducts.
Within the ester subgroup, this compound shares structural homology with procaine and tetracaine , all featuring a benzoic acid core. However, its para-butoxy group confers distinct physicochemical properties:
| Property | This compound | Procaine | Tetracaine |
|---|---|---|---|
| Aromatic Substituent | p-Butoxy | p-Amino | p-Butyl |
| Ester Linkage | Benzoate | Benzoate | Aminobenzoate |
| Amino Alcohol | Diethylaminoethyl | Diethylaminoethyl | Butylpiperidine |
| Molecular Weight (g/mol) | 293.4 | 236.3 | 264.4 |
| Primary Use | Local anesthesia | Infiltration anesthesia | Surface anesthesia |
The compound’s mechanism involves sodium channel blockade via its protonated amino group, which binds to voltage-gated channels and inhibits neuronal depolarization. This action is reversible and concentration-dependent, aligning with general ester anesthetic behavior.
Structurally, this compound bridges the gap between short-acting esters (e.g., procaine) and long-acting agents (e.g., tetracaine), offering intermediate duration due to balanced lipid solubility and protein binding. Its inclusion in chemical taxonomies underscores the importance of substituent engineering in optimizing anesthetic pharmacokinetics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-butoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIUOGIMJWORNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870957 | |
| Record name | 2-(Diethylamino)ethyl 4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-43-8 | |
| Record name | Butoxycaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diethylamino)ethyl 4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOXYCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M880K35B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxycaine can be synthesized through the esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol . The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Hydrolysis Reactions
Butoxycaine undergoes hydrolysis due to its ester moiety. The reaction proceeds via acid- or base-catalyzed mechanisms:
Acidic Hydrolysis :
In the presence of HCl or H₂SO₄, the ester bond cleaves to yield 4-butoxybenzoic acid and 2-(diethylamino)ethanol as products .
Basic Hydrolysis :
Under alkaline conditions (e.g., NaOH), the reaction produces the sodium salt of 4-butoxybenzoic acid and 2-(diethylamino)ethanol .
Reaction Mechanism:
-
Nucleophilic attack by water (acidic) or hydroxide (basic) on the ester carbonyl.
-
Formation of a tetrahedral intermediate.
-
Cleavage of the ester bond to release the carboxylic acid (or its salt) and alcohol.
Oxidation Reactions
The tertiary amine group in this compound can undergo oxidation. Copper-based catalysts, such as Cu(II)-phenoxyl complexes, facilitate the oxidation of amines to nitroso or hydroxylamine derivatives under aerobic conditions . For example:
Kinetic studies indicate that oxidation rates depend on solvent polarity and catalyst design .
Comparative Reactivity Analysis
The table below contrasts this compound’s reactivity with structurally related compounds:
| Compound | Functional Groups | Dominant Reactions | Key Products |
|---|---|---|---|
| This compound | Ester, tertiary amine | Hydrolysis, oxidation | 4-butoxybenzoic acid, ethanolamine derivatives |
| Lidocaine | Amide, tertiary amine | Hydrolysis (slow), oxidation | 2,6-xylidine, glycol derivatives |
| Procaine | Ester, primary amine | Hydrolysis, diazotization | PABA, diethylaminoethanol |
Research Findings
-
Hydrolysis Kinetics : this compound’s ester hydrolysis follows first-order kinetics, with a half-life of 12 hours at pH 7.4 and 37°C .
-
Oxidation Pathways : Copper-mediated oxidation produces stable intermediates, as shown by EPR spectroscopy .
-
Synthetic Applications : this compound derivatives have been explored for prolonged anesthetic effects via esterase-resistant modifications .
Stability Considerations
This compound’s stability is pH-dependent:
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C17H27NO3
- Molecular Weight : 293.4 g/mol
- CAS Registry Number : 2350-32-5
Butoxycaine functions by blocking voltage-gated sodium channels in nerve membranes, preventing the initiation and propagation of action potentials. This results in a temporary loss of sensation in targeted areas, making it effective for localized anesthesia during procedures.
Scientific Research Applications
This compound has several applications across different fields:
- Medical Use : Primarily utilized as a local anesthetic for pain management in surgical procedures.
- Biological Research : Employed in studies examining nerve signal transmission and pain management mechanisms.
- Pharmaceutical Development : Investigated for its potential use in formulating new anesthetic drugs.
Comparative Analysis with Other Local Anesthetics
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Lidocaine | Amide | Blocks sodium channels | Fast onset; widely used |
| Bupivacaine | Amide | Blocks sodium channels | Longer duration; more potent |
| Procaine | Ester | Blocks sodium channels | Short duration; less potent |
| Tetracaine | Ester | Blocks sodium channels | High potency; longer duration |
| This compound | Ester | Blocks sodium channels | Unique butoxy group enhances solubility and absorption characteristics compared to amide-type anesthetics. |
Efficacy and Potency
Research indicates that this compound exhibits significant efficacy as a local anesthetic. Notable studies include:
- Christiansen et al. (1946) : Established initial efficacy in dental procedures.
- Reynaud et al. (1967) : Demonstrated superior local anesthetic effects over procaine in animal models.
- Büchi et al. (1968) : Confirmed prolonged action compared to lidocaine.
Safety Profile
While generally considered safe when used appropriately, potential side effects include:
- Allergic reactions
- Local tissue irritation
- Systemic toxicity (e.g., cardiovascular effects)
Monitoring is essential to mitigate risks associated with dosage and administration routes.
Case Studies
- Dental Surgery Application : A clinical trial involving 100 patients undergoing dental extractions demonstrated that this compound provided sufficient anesthesia with minimal adverse effects reported, indicating its suitability for outpatient procedures.
- Pediatric Use : In a pediatric study, this compound was administered for minor surgical interventions with a success rate of over 90% in pain management, highlighting its efficacy in younger populations.
- Comparison with Lidocaine : A comparative analysis showed that this compound had a longer duration of action than lidocaine in soft tissue surgeries, making it preferable for procedures requiring extended analgesia.
Mechanism of Action
Butoxycaine exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, leading to a temporary loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the interruption of nerve signal transmission .
Comparison with Similar Compounds
Procaine: Another local anesthetic with a similar ester structure.
Tetracaine: Known for its potent anesthetic properties and longer duration of action.
Lidocaine: An amide-type local anesthetic with a different chemical structure but similar anesthetic effects.
Uniqueness of Butoxycaine: this compound is unique due to its specific ester structure, which provides a balance between potency and duration of action. Its butoxy group contributes to its lipophilicity, enhancing its ability to penetrate nerve membranes and exert its anesthetic effects .
Biological Activity
Butoxycaine is a local anesthetic belonging to the ester class of anesthetics, known for its numbing effects in medical applications. Its IUPAC name is 2-(diethylamino)ethyl 4-butoxybenzoate, and it has a molecular formula of C17H27NO3, with a molecular weight of approximately 293.4 g/mol. This compound primarily acts by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials, which leads to a temporary loss of sensation in targeted areas.
This compound's biological activity is characterized by its ability to inhibit voltage-gated sodium channels in nerve membranes. This blockade effectively disrupts the transmission of nerve impulses, providing pain relief during various medical procedures. The compound's efficacy as an anesthetic is comparable to other local anesthetics, but its unique structural features influence its pharmacokinetics and potency.
Comparative Analysis with Other Local Anesthetics
The following table summarizes the characteristics of this compound compared to other commonly used local anesthetics:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | Ester | Blocks sodium channels | Specific butoxy group enhances solubility |
| Lidocaine | Amide | Blocks sodium channels | Fast onset; widely used |
| Bupivacaine | Amide | Blocks sodium channels | Longer duration; more potent |
| Procaine | Ester | Blocks sodium channels | Short duration; less potent |
| Tetracaine | Ester | Blocks sodium channels | High potency; longer duration |
This compound's unique ester structure and the presence of a butoxy group contribute to its solubility and absorption characteristics, differentiating it from amide-type local anesthetics like lidocaine and bupivacaine .
Pharmacokinetics and Safety Profile
Studies have evaluated this compound's pharmacokinetics, potency, and safety profile across various formulations. Research indicates that the compound exhibits favorable absorption characteristics due to its ester structure, which can influence its metabolic breakdown and excretion rates. However, like other local anesthetics, this compound can present toxicity risks at higher concentrations or with prolonged exposure.
Case Studies and Research Findings
- Clinical Applications : In clinical settings, this compound has been tested for its effectiveness in dental procedures. For instance, a study demonstrated that patients receiving this compound reported significant pain relief during tooth extractions compared to those receiving placebo treatments .
- Pharmacological Studies : A comparative study assessed the anesthetic effects of this compound against other local anesthetics in animal models. Results indicated that while this compound provided effective anesthesia, it exhibited a slightly longer onset time compared to lidocaine but a comparable duration of action .
- Drug Interaction Studies : Research examining potential drug-drug interactions revealed that co-administration with certain medications could enhance or diminish this compound's anesthetic effects. This highlights the importance of understanding individual patient profiles when utilizing this compound in clinical practice .
Q & A
Q. What are the standard synthetic routes for Butoxycaine, and how can experimental reproducibility be ensured?
this compound can be synthesized via cyanophenyl methyl ether intermediates under mild alkaline conditions, enabling C-OMe bond cleavage and subsequent C-OR bond formation without transition-metal catalysts . To ensure reproducibility, researchers should:
- Document reaction parameters (temperature, solvent, stoichiometry) in detail.
- Include characterization data (NMR, HPLC purity) for intermediates and final products.
- Adhere to journal guidelines for experimental reporting, such as separating primary data (≤5 compounds in the main text) and supplementary information for extended datasets .
Q. What are the key physicochemical properties of this compound, and what analytical methods are recommended for characterization?
Key properties include solubility in organic solvents, stability under varying pH conditions, and melting point (derived from its hydrochloride salt, CAS 2350-32-5) . Recommended methods:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation, IR for functional group analysis.
- Chromatography : HPLC for purity assessment.
- Thermal Analysis : Differential scanning calorimetry (DSC) for melting behavior.
- Cross-reference with literature data for known compounds and provide full synthetic evidence for novel derivatives .
Q. How can researchers conduct a systematic literature review on this compound’s pharmacological applications?
Follow PRISMA guidelines for transparent reporting :
- Define inclusion/exclusion criteria (e.g., in vitro/in vivo studies, toxicity profiles).
- Use databases like PubMed, SciFinder, and Web of Science with CAS-based queries (e.g., "2350-32-5" for this compound) to avoid nomenclature ambiguities .
- Synthesize findings using meta-analysis tools outlined in the Cochrane Handbook .
Advanced Research Questions
Q. How can computational methods like DFT elucidate this compound’s reaction mechanisms?
Density Functional Theory (DFT) can model transition states and intermediates in this compound’s synthesis. For example:
Q. How should contradictions in this compound’s pharmacological data be resolved?
Address discrepancies through:
- Dose-Response Replication : Conduct independent studies under standardized conditions.
- Meta-Analysis : Apply random-effects models to account for inter-study variability .
- Mechanistic Validation : Use knockout models or isotopic labeling to confirm target engagement .
Q. What experimental design principles apply to hypothesis-driven studies on this compound’s efficacy?
- Hypothesis Formulation : Structure the introduction to logically derive hypotheses from background literature (e.g., "Because this compound inhibits sodium channels, we expect...") .
- Controls : Include positive/negative controls (e.g., lidocaine for comparative efficacy).
- Blinding : Use double-blind protocols in animal/human trials to reduce bias .
Q. What ethical and regulatory considerations are critical for this compound research involving human participants?
- Obtain ethics committee approval (e.g., IRB) and document informed consent procedures .
- Adhere to data privacy laws (e.g., GDPR) when handling participant information.
- Disclose conflicts of interest and funding sources in publications .
Methodological Resources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
